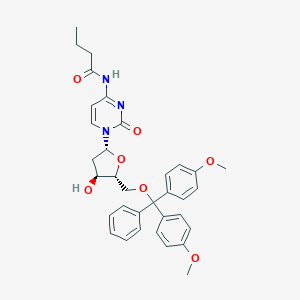

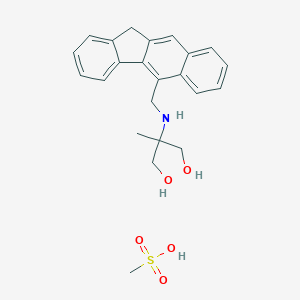

H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

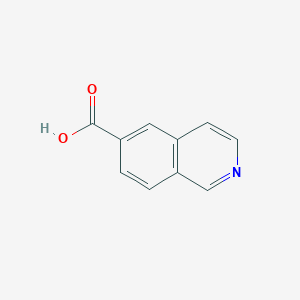

H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester, also known as LNT, is a synthetic molecule that has been used in scientific research for its unique properties and potential applications. LNT is a modified form of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and other biochemical processes in the body. In

Mecanismo De Acción

The mechanism of action of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester is based on its unique chemical structure and properties. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester can undergo a reversible reaction with thiol groups in proteins, forming a covalent bond between the thiol group and the nitrophenylsulfenyl group of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester. This reaction can lead to changes in protein conformation and binding interactions, which can be detected by the fluorescence properties of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester.

Efectos Bioquímicos Y Fisiológicos

H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has been shown to have minimal biochemical and physiological effects in vitro and in vivo. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has low toxicity and does not interfere with normal cellular processes. However, H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester can bind to proteins non-specifically, which can lead to false-positive results in some assays. Therefore, it is important to use H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester in conjunction with other methods to confirm results.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has several advantages for lab experiments. It is a stable and easy-to-use probe that can be used in a variety of assays. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has a high signal-to-noise ratio, which makes it a sensitive probe for detecting protein-protein interactions and enzyme kinetics. However, H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has some limitations. It can bind to proteins non-specifically, which can lead to false-positive results. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester also has limited solubility in some buffers, which can affect its fluorescence properties.

Direcciones Futuras

There are several future directions for research on H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester. One direction is to develop new synthetic methods for H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester that are more efficient and cost-effective. Another direction is to explore the potential therapeutic applications of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester as a drug candidate for diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to optimize the use of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester in various assays and to develop new assays that can take advantage of its unique properties.

Métodos De Síntesis

H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester is synthesized through a series of chemical reactions involving the modification of tryptophan. The first step involves the protection of the amino and carboxyl groups of tryptophan using a suitable protecting group. The second step involves the selective nitration of the phenyl ring of the tryptophan using nitric acid. The third step involves the reduction of the nitro group to an amino group using a reducing agent. The final step involves the deprotection of the amino and carboxyl groups to obtain the final product, H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester.

Aplicaciones Científicas De Investigación

H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has been used in scientific research for a variety of applications. One of the main applications of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester is as a fluorescent probe for studying protein-protein interactions. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has a unique fluorescence property that allows it to detect changes in protein conformation and binding interactions. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has also been used as a substrate for studying enzyme kinetics and inhibition. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester can be used to study the mechanism of action of enzymes and inhibitors, which can provide insights into their biological functions and potential therapeutic applications.

Propiedades

Número CAS |

109064-70-2 |

|---|---|

Nombre del producto |

H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester |

Fórmula molecular |

C24H29N5O5S |

Peso molecular |

499.6 g/mol |

Nombre IUPAC |

methyl (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate |

InChI |

InChI=1S/C24H29N5O5S/c1-34-24(31)19(27-23(30)18(26)9-6-7-13-25)14-16-15-28(20-10-3-2-8-17(16)20)35-22-12-5-4-11-21(22)29(32)33/h2-5,8,10-12,15,18-19H,6-7,9,13-14,25-26H2,1H3,(H,27,30)/t18-,19-/m0/s1 |

Clave InChI |

QGTJIZCTYUGOEQ-OALUTQOASA-N |

SMILES isomérico |

COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)[C@H](CCCCN)N |

SMILES |

COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCCN)N |

SMILES canónico |

COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCCN)N |

Otros números CAS |

109064-70-2 |

Sinónimos |

H-Lys-Trp(Nps)-OMe H-lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl este |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.